molecular formula C16H11ClN2O3S B5838284 N-{3-chloro-4-[(2-thienylcarbonyl)amino]phenyl}-2-furamide

N-{3-chloro-4-[(2-thienylcarbonyl)amino]phenyl}-2-furamide

Cat. No. B5838284
M. Wt: 346.8 g/mol
InChI Key: XKLGHOWMOUEWHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-chloro-4-[(2-thienylcarbonyl)amino]phenyl}-2-furamide, also known as TAK-659, is a small molecule inhibitor that has shown potential in the treatment of various types of cancer. The compound was first synthesized by Takeda Pharmaceutical Company Limited and has since been the subject of extensive scientific research. In

Mechanism of Action

The mechanism of action of N-{3-chloro-4-[(2-thienylcarbonyl)amino]phenyl}-2-furamide involves the inhibition of Bruton's tyrosine kinase (BTK). BTK is a key signaling molecule that plays a critical role in the survival and proliferation of cancer cells. By inhibiting BTK, this compound disrupts the signaling pathways that promote cancer cell growth and survival, leading to the inhibition of tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its inhibition of BTK, the compound has also been shown to inhibit other kinases, including JAK3 and ITK. These kinases are involved in immune cell signaling and activation, suggesting that this compound may have immunomodulatory effects as well. Additionally, the compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-{3-chloro-4-[(2-thienylcarbonyl)amino]phenyl}-2-furamide in lab experiments is its potency and specificity. The compound has been shown to have a high degree of selectivity for BTK, which reduces the risk of off-target effects. Additionally, the compound has demonstrated potent antitumor activity in preclinical studies, making it a promising candidate for further development.
One limitation of this compound in lab experiments is its solubility. The compound has low solubility in water, which can make it difficult to work with in certain experiments. Additionally, the compound has not yet been tested in clinical trials, so its safety and efficacy in humans are still unknown.

Future Directions

There are several future directions for the research and development of N-{3-chloro-4-[(2-thienylcarbonyl)amino]phenyl}-2-furamide. One area of interest is the potential use of the compound in combination with other cancer treatments, such as chemotherapy and immunotherapy. Additionally, further preclinical studies are needed to determine the safety and efficacy of the compound in humans. Finally, the development of more soluble analogs of this compound may help to overcome some of the limitations associated with the compound's solubility.

Synthesis Methods

The synthesis of N-{3-chloro-4-[(2-thienylcarbonyl)amino]phenyl}-2-furamide is a multi-step process that involves the use of various reagents and solvents. The first step involves the reaction of 2-chloro-4-nitroaniline with thiophene-2-carboxylic acid to form the intermediate product 3-chloro-4-[(2-thienylcarbonyl)amino]aniline. This intermediate is then reacted with furfurylamine in the presence of phosphorus oxychloride to yield the final product this compound.

Scientific Research Applications

N-{3-chloro-4-[(2-thienylcarbonyl)amino]phenyl}-2-furamide has been the subject of extensive scientific research due to its potential as a cancer treatment. The compound has been shown to inhibit the growth of various types of cancer cells, including lymphoma, leukemia, and solid tumors. In preclinical studies, this compound has demonstrated potent antitumor activity both in vitro and in vivo.

properties

IUPAC Name

N-[3-chloro-4-(thiophene-2-carbonylamino)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O3S/c17-11-9-10(18-15(20)13-3-1-7-22-13)5-6-12(11)19-16(21)14-4-2-8-23-14/h1-9H,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKLGHOWMOUEWHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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